Polaprezinc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

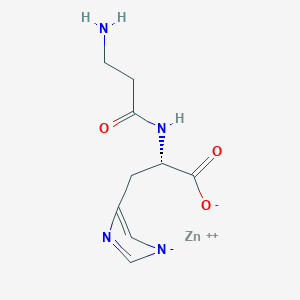

zinc;(2S)-2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXZLYMCFZHNKW-FJXQXJEOSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C[N-]1)C[C@@H](C(=O)[O-])NC(=O)CCN.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107667-60-7 | |

| Record name | Polaprezinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107667-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Polaprezinc's Gastric Mucosal Defense: A Deep Dive into its Mechanism of Action

For Immediate Release

[CITY, State] – [Date] – Polaprezinc (B1678969), a chelate compound of zinc and L-carnosine, has emerged as a significant agent in the management of gastric ulcers and mucosal damage.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its protective and healing effects on the gastric mucosa, targeting researchers, scientists, and professionals in drug development.

Core Protective Mechanisms

This compound's efficacy stems from a combination of antioxidant, anti-inflammatory, and cytoprotective actions, which collectively contribute to the preservation of gastric mucosal integrity and the acceleration of ulcer healing.[1][2][3][4] The chelated structure of this compound enhances the bioavailability of zinc, allowing for its targeted delivery to the gastric mucosa.[1]

Antioxidant Activity

A primary mechanism of this compound is its potent antioxidant effect, primarily attributed to the L-carnosine component.[1][2] It actively scavenges free radicals and reactive oxygen species (ROS), mitigating oxidative stress that can damage the gastric lining and worsen inflammation.[1][2][5] This action helps to protect gastric mucosal cells from noxious agents.[5]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating the expression of various inflammatory mediators.[1][2][3] It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[3][6] This reduction in the inflammatory response creates a more favorable environment for tissue repair and healing.[1]

Cytoprotection and Ulcer Healing

This compound promotes gastric mucosal defense through several cytoprotective pathways:

-

Stimulation of Growth Factors: It enhances the expression of crucial growth factors involved in tissue regeneration and angiogenesis, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and insulin-like growth factor-1 (IGF-1).[1][7][8] This stimulation accelerates the repair of damaged gastric tissue.[1][7]

-

Induction of Heat Shock Proteins (HSPs): this compound is a potent inducer of heat shock proteins, particularly HSP70 and heme oxygenase-1 (HO-1).[3][9][10][11][12] These proteins play a critical role in protecting cells from various stresses, including those that lead to apoptosis (programmed cell death), and are integral to the mucosal protective effects of this compound.[9][10][12]

-

Mucosal Protection and Cell Repair: The zinc component stabilizes cell membranes and protects against apoptosis.[1] this compound also enhances the production of mucus, which acts as a protective barrier against gastric acid and other irritants.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound as documented in various experimental models.

Table 1: Effect of this compound on Heme Oxygenase-1 (HO-1) Expression in Rat Gastric Mucosa

| Treatment | Fold Increase in HO-1 mRNA (at 3h) | Fold Increase in Immunoreactive HO-1 (at 6h) |

| This compound (200 mg/kg, intragastric) | 4-fold | 3-fold |

Source: J Pharmacol Sci. 2009 Jul;110(3):285-94.[9]

Table 2: Effect of this compound on Inflammatory Cytokine Expression in Ethanol-Induced Gastric Mucosal Injury in Rats

| Treatment Group | IL-1β Level | IL-6 Level | IL-8 Level | TNF-α Level |

| Control | High | High | High | High |

| This compound | Decreased | Decreased | Decreased | Decreased |

Source: Choi et al., 2013 (as cited in "l-Carnosine and Zinc in Gastric Protection").[3]

Table 3: Effect of this compound on Antioxidant Enzyme Expression in Ethanol-Induced Gastric Mucosal Injury in Rats

| Treatment Group | Superoxide Dismutase-1 (SOD-1) Expression | Superoxide Dismutase-2 (SOD-2) Expression | Heme Oxygenase-1 (HO-1) Expression | Peroxiredoxin-1 (PRX-1) Expression | Peroxiredoxin-V (PRX-V) Expression |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Increased | Increased | Increased |

Source: Choi et al., 2013 (as cited in "l-Carnosine and Zinc in Gastric Protection").[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Objective: To assess the protective effect of this compound against oxidant-mediated injury in gastric mucosal cells.

-

Cell Culture: Primary monolayer cultures of rat gastric fundic mucosa are used.

-

Method:

-

Cytotoxicity is induced by treating the cells with hydrogen peroxide (H₂O₂) or ethanol.

-

Cell injury is quantified by measuring the release of ⁵¹Cr from pre-labeled cells.

-

The effect of this compound is determined by co-incubating the cells with the injurious agent and varying concentrations of this compound.

-

Superoxide generation is assessed by the reduction of cytochrome c.[5]

-

In Vivo Acetic Acid-Induced Gastric Ulcer Model in Rats

-

Objective: To evaluate the ulcer healing properties of this compound.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Method:

-

Gastric ulcers are induced by the serosal application of 60% acetic acid.

-

Animals are orally administered with this compound (e.g., 30 and 60 mg/kg) or a vehicle control once daily for a specified period (e.g., three consecutive days).

-

On a designated day (e.g., day 5), animals are euthanized, and the stomachs are excised.

-

The ulcer area is measured to determine the extent of healing.

-

Biochemical analyses are performed on the ulcerated mucosa to measure markers of oxidative stress (e.g., xanthine (B1682287) oxidase, myeloperoxidase, malondialdehyde) and levels of growth factors.[8]

-

Signaling Pathways and Experimental Workflows

Caption: Antioxidant mechanism of this compound in gastric mucosa.

Caption: Anti-inflammatory action of this compound.

Caption: this compound's stimulation of growth factors for ulcer healing.

Caption: Workflow for an in vivo gastric ulcer experimental model.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on gastric mucosal protection in rats with ethanol-induced gastric mucosal damage: comparison study with rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin-like growth factor I plays a role in gastric wound healing: evidence using a zinc derivative, this compound, and an in vitro rabbit wound repair model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginger extract and this compound exert gastroprotective actions by anti-oxidant and growth factor modulating effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heat shock protein 70 is involved in this compound driven cell protection against Helicobacter pylori-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Polaprezinc: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polaprezinc (B1678969), a chelate compound of zinc and L-carnosine, is a clinically utilized gastroprotective agent with a growing body of evidence supporting its potent antioxidant and free radical scavenging activities. This technical guide provides an in-depth analysis of the mechanisms underpinning these properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. This compound exerts its antioxidant effects through a multi-faceted approach, including direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and the upregulation of endogenous antioxidant defense systems. Key among these is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and heat shock proteins (HSPs). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and leverage the antioxidant potential of this compound.

Core Mechanisms of Antioxidant Action

This compound's antioxidant capabilities are attributed to the synergistic actions of its constituent parts, zinc and L-carnosine, and the unique properties of the chelated compound itself. The primary mechanisms include:

-

Direct Free Radical Scavenging: this compound, and particularly the L-carnosine moiety, can directly neutralize a variety of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals. This direct scavenging activity helps to mitigate the initial burst of oxidative stress.[1][2]

-

Inhibition of Lipid Peroxidation: By quenching free radicals, this compound effectively inhibits the chain reaction of lipid peroxidation, a critical process in cellular membrane damage induced by oxidative stress.[3]

-

Induction of Endogenous Antioxidant Enzymes: A significant aspect of this compound's antioxidant action is its ability to upregulate the expression of cytoprotective proteins. This is primarily achieved through the activation of the Nrf2 signaling pathway.

The Nrf2-HO-1 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

One of the most critical downstream targets of Nrf2 is heme oxygenase-1 (HO-1) , an enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide. The induction of HO-1 by this compound has been shown to be a key mechanism in its gastroprotective and anti-inflammatory effects.[4]

Signaling Pathway of this compound-mediated Nrf2/HO-1 Activation

Caption: this compound induces Nrf2 activation and subsequent HO-1 expression.

Induction of Heat Shock Proteins (HSPs)

This compound has also been demonstrated to induce the expression of heat shock proteins, particularly HSP70 and HSP27.[5] HSPs are molecular chaperones that play a critical role in protein folding, repair, and degradation of damaged proteins. Under conditions of oxidative stress, HSPs help to maintain cellular homeostasis and prevent apoptosis. The induction of HSPs by this compound represents another layer of its cytoprotective and antioxidant effects.[5]

Quantitative Data on Antioxidant and Cytoprotective Effects

While specific IC50 values for direct radical scavenging by this compound are not extensively reported in the literature, numerous studies have quantified its protective effects in cellular models of oxidative stress.

Table 1: Cytoprotective Effects of this compound Against Oxidative Insult

| Cell Line | Oxidative Agent | This compound Concentration | Observed Effect | Reference |

| Human colon CaCo2 cells | Hydrogen Peroxide (20 µmol/L) | 10 µmol/L | 35.0% ± 7.7% cell viability | [5] |

| 30 µmol/L | 58.3% ± 14.6% cell viability | [5] | ||

| 100 µmol/L | 64.2% ± 8.2% cell viability | [5] | ||

| Mouse primary cultured hepatocytes | Acetaminophen (10 mM) | 100 µM | Significantly suppressed cell death and lipid peroxidation | [3] |

Table 2: Effects of this compound on Antioxidant Enzyme Expression

| Model System | This compound Dose | Target Enzyme | Fold Increase in Expression | Reference |

| Male Wistar rats (gastric mucosa) | 200 mg/kg | HO-1 mRNA | 4-fold at 3 hours | [4] |

| HO-1 protein | 3-fold at 6 hours | [4] | ||

| Mouse primary cultured hepatocytes | 100 µM | HSP70 protein | 3.9-fold at 9 hours | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and cytoprotective properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, methanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive control.

-

In a 96-well microplate, add a specific volume of the test compound or control to each well.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6][7][8]

-

General Workflow for a DPPH Radical Scavenging Assay

Caption: A typical workflow for determining antioxidant activity using the DPPH assay.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay assesses the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging ROS.

-

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals degrade 2-deoxyribose into fragments that, upon heating with thiobarbituric acid (TBA) at low pH, yield a pink chromogen. The presence of a hydroxyl radical scavenger will reduce the degradation of 2-deoxyribose.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

-

2-Deoxyribose (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) (e.g., 100 µM)

-

EDTA (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) (e.g., 1 mM)

-

Ascorbic acid (e.g., 100 µM)

-

Test compound (this compound)

-

Trichloroacetic acid (TCA) (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) (e.g., 1% w/v in 50 mM NaOH)

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid.

-

Add various concentrations of the test compound to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

-

Lipid Peroxidation Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex, which can be measured spectrophotometrically.

-

Reagents:

-

Tissue homogenate or cell lysate

-

Trichloroacetic acid (TCA) (e.g., 10-20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67%)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

-

Procedure:

-

Homogenize the tissue or lyse the cells in a suitable buffer.

-

Precipitate the protein in the sample by adding TCA and centrifuge.

-

Collect the supernatant and add the TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).

-

Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

The concentration of MDA is calculated from a standard curve prepared with the MDA standard.

-

MTT Cell Viability Assay

This assay is used to assess the cytoprotective effect of a compound against an oxidative insult.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce oxidative stress by adding an agent like hydrogen peroxide or acetaminophen.

-

After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540-590 nm.

-

Cell viability is expressed as a percentage of the untreated control.[5]

-

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, in cell or tissue lysates.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the protein expression levels relative to the loading control.[4]

-

Conclusion

This compound exhibits significant antioxidant and free radical scavenging properties that contribute to its therapeutic effects. Its multifaceted mechanism of action, encompassing direct radical quenching and the induction of endogenous antioxidant pathways like Nrf2/HO-1 and HSPs, makes it a compound of considerable interest for conditions associated with oxidative stress. While quantitative data on its direct scavenging activity is limited, the evidence for its cytoprotective effects in cellular models is robust. The detailed experimental protocols provided herein offer a foundation for further investigation into the antioxidant potential of this compound and its application in drug development.

References

- 1. Clinical Applications of Zinc Carnosine - Evidence Review [rupahealth.com]

- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Polaprezinc: A Technical Guide to its Cytoprotective Effects on Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polaprezinc (B1678969), a chelate compound of zinc and L-carnosine, is an established anti-ulcer agent with significant cytoprotective properties on epithelial cells.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the protective actions of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound. The guide details the signaling pathways involved, summarizes key quantitative data in structured tables, and provides detailed experimental protocols for the cited studies.

Introduction

Epithelial tissues form a critical barrier against a multitude of environmental and physiological stressors. Damage to this barrier is a key factor in the pathogenesis of various diseases, including gastric ulcers, inflammatory bowel disease, and radiation-induced mucositis.[2][4][5] this compound has emerged as a potent cytoprotective agent, demonstrating efficacy in protecting epithelial cells from a range of noxious stimuli through multiple mechanisms.[2][4] These include antioxidant effects, induction of heat shock proteins (HSPs), anti-inflammatory actions, and modulation of cellular signaling pathways.[2][4][6][7] This guide will explore these multifaceted protective effects in detail.

Mechanisms of Cytoprotection

This compound exerts its cytoprotective effects through a variety of interconnected mechanisms:

-

Antioxidant Activity : this compound effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[7][8][9] This is a crucial mechanism in protecting against injuries induced by agents like hydrogen peroxide (H₂O₂), ethanol, and certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1][8][9] The compound has been shown to inhibit the production of superoxide (B77818) and the reduction of cytochrome c, key events in oxidative damage.[9]

-

Induction of Heat Shock Proteins (HSPs) : A significant aspect of this compound's protective function is its ability to upregulate the expression of heat shock proteins, particularly HSP70, HSP72, and HSP27.[1][6] HSPs act as molecular chaperones, helping to refold damaged proteins and prevent apoptosis, thus playing a vital role in cellular defense against stress.[1][6] The cytoprotective effect of this compound against H₂O₂ and acetylsalicylic acid-induced injury has been shown to be dependent on the induction of these HSPs.[1][6]

-

Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by down-regulating the expression of pro-inflammatory cytokines and chemokines.[4][7][10] It achieves this, in part, by inhibiting the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[10][11] this compound has been shown to suppress the secretion of interleukin-8 (IL-8) induced by tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10][12]

-

Anti-apoptotic Effects : this compound protects epithelial cells from apoptosis induced by various stimuli, including oxidative stress, NSAIDs, and ionizing radiation.[2][8][13][14] This anti-apoptotic effect is mediated through the inhibition of caspase-3 activation and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria.[8] Furthermore, it can reduce the expression of pro-apoptotic proteins such as Bax and p53.[14]

-

Induction of Heme Oxygenase-1 (HO-1) : this compound is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant anti-oxidative and anti-inflammatory properties.[15] The induction of HO-1 contributes to the overall mucosal protective effects of this compound.[15]

Quantitative Data on Cytoprotective Effects

The following tables summarize the quantitative data from key studies investigating the cytoprotective effects of this compound on epithelial cells.

Table 1: Effect of this compound on Cell Viability in Response to Oxidative Stress

| Cell Line | Stressor | This compound Concentration (µmol/L) | Incubation Time | Cell Viability (% of Control) | Reference |

| Caco-2 | 20 µmol/L H₂O₂ | 10 | 6 h | 35.0% ± 7.7% | [1] |

| Caco-2 | 20 µmol/L H₂O₂ | 30 | 6 h | 58.3% ± 14.6% | [1] |

| Caco-2 | 20 µmol/L H₂O₂ | 100 | 6 h | 64.2% ± 8.2% | [1] |

| RIE-1 | Indomethacin | Not specified | Not specified | Significantly reduced apoptosis | [8] |

Table 2: Effect of this compound on Apoptosis in Intestinal Epithelial Cells

| Cell Line/Animal Model | Stressor | This compound Treatment | Outcome | Reference |

| RIE-1 cells | Acetylsalicylic acid | 70 µM for 24 h | Significantly suppressed late-phase apoptosis | [6][13] |

| Rat jejunal crypt cells | 2 Gy X-ray irradiation | 100 mg/kg orally 1h before irradiation | Significant reduction in apoptotic cells, TUNEL positive cells, and active caspase-3 immunopositive cells | [14] |

| C57BL/6J mice | Ionizing radiation | 100 mg/kg orally 2h before irradiation | Fewer apoptotic cells in the duodenum, jejunum, and ileum | [16] |

| Mouse hepatocytes | Acetaminophen (APAP) | 100 µM for 9 h | Significantly improved cell viability | [17] |

| Mice | Radiation | 100 mg/kg | Significantly suppressed apoptosis | [18] |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cell Line | Inducer | This compound Concentration | Outcome | Reference |

| MKN28 | TNF-α or IL-1β | Dose-dependent | Suppressed IL-8 secretion and mRNA expression | [10] |

| MKN 45 | H. pylori water extract | 10⁻⁷ M to 10⁻⁵ M | Inhibited IL-8 production | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines :

-

Caco-2 (Human colon adenocarcinoma cells) : Grown in high glucose Dulbecco's Vogt modified Eagle's media (DMEM) supplemented with 10% fetal calf serum.[1]

-

MKN28 (Human gastric adenocarcinoma cells) : Used as a model for gastric epithelial cells.[10]

-

RIE-1 (Rat intestinal epithelial cells) : Utilized for studying NSAID-induced apoptosis.[6][8]

-

A549 (Human lung carcinoma cells) : Employed to evaluate effects on cadmium-induced apoptosis.[2]

-

-

This compound Preparation and Application : this compound is typically diluted in the respective cell culture medium to final concentrations ranging from 10 µmol/L to 300 µmol/L and incubated with the cells for various durations (e.g., 6 to 24 hours) prior to the application of the stressor.[1][6][10]

Cell Viability and Cytotoxicity Assays

-

MTT Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Plate cells in a 96-well plate at a density of approximately 10⁴ cells/well.

-

Treat cells with this compound followed by the desired stressor (e.g., H₂O₂).

-

Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

-

-

51Cr Release Assay : This assay measures cytotoxicity by quantifying the release of radioactive chromium (⁵¹Cr) from damaged cells.

-

Label cells with ⁵¹Cr.

-

Treat cells with this compound and the cytotoxic agent.

-

Collect the supernatant and measure the amount of released ⁵¹Cr using a gamma counter.

-

Calculate the percentage of ⁵¹Cr release as an indicator of cell death.[9]

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins, such as HSPs, components of the NF-κB pathway, and apoptosis-related proteins.

-

Lyse the treated and control cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-HSP72, anti-phospho-IκB-α, anti-active caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[1][6][10][14]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to study protein-DNA interactions, specifically the binding of active NF-κB to its DNA consensus sequence.

-

Prepare nuclear extracts from treated and control cells.

-

Synthesize and label a double-stranded DNA probe containing the NF-κB binding site.

-

Incubate the nuclear extracts with the labeled probe.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or other detection methods. A "shifted" band indicates the presence of an active NF-κB-DNA complex.[10]

Signaling Pathways and Visualizations

The cytoprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Antioxidant and Heat Shock Protein Induction Pathway of this compound.

Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.

Caption: General Experimental Workflow for Assessing this compound's Cytoprotection.

Conclusion

This compound demonstrates robust cytoprotective effects on epithelial cells through a multifaceted mechanism of action. Its ability to counteract oxidative stress, induce protective heat shock proteins, suppress inflammatory signaling, and inhibit apoptosis underscores its therapeutic potential in a variety of conditions characterized by epithelial cell injury. This technical guide provides a consolidated resource of the quantitative data, experimental protocols, and signaling pathways involved, offering a solid foundation for further research and development in this area. The continued investigation into the precise molecular interactions of this compound will undoubtedly unveil further applications for this versatile cytoprotective agent.

References

- 1. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. books.rsc.org [books.rsc.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Reactive oxygen species-quenching and anti-apoptotic effect of this compound on indomethacin-induced small intestinal epithelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Inhibitory effect of this compound on the inflammatory response to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protection by this compound against radiation-induced apoptosis in rat jejunal crypt cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects normal intestinal epithelium against exposure to ionizing radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective Effect of this compound and Hyperbaric Oxygen Therapy on Radiation-induced Small Intestinal Damage in Mice | In Vivo [iv.iiarjournals.org]

An In-depth Technical Guide on Polaprezinc's Induction of Heat Shock Proteins (HSPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polaprezinc (B1678969), a chelated compound of L-carnosine and zinc, is clinically utilized for its gastric protective properties. A significant body of research, detailed herein, demonstrates that a core mechanism of its cytoprotective action is the induction of Heat Shock Proteins (HSPs). This technical guide synthesizes the current understanding of how this compound activates the heat shock response, presenting quantitative data on HSP induction, detailing the experimental methodologies employed in key studies, and visualizing the underlying molecular pathways. The evidence strongly indicates that the zinc moiety of this compound is the primary driver of this response, activating the Heat Shock Factor 1 (HSF1) pathway, which leads to the transcriptional upregulation of various HSPs, notably HSP70, HSP72, and HSP27. This induction confers cellular protection against a range of stressors, including oxidative damage and drug-induced toxicity.

Core Mechanism of Action: HSF1 Pathway Activation

The induction of HSPs by this compound is primarily mediated through the activation of the Heat Shock Factor 1 (HSF1) signaling pathway. In its basal state, HSF1 is a monomeric protein present in the cytoplasm, maintained in an inactive conformation through its association with chaperone proteins, predominantly HSP90 and HSP70.

Upon cellular stress, such as that induced by the zinc component of this compound, this inhibitory complex dissociates. The prevailing hypothesis is that zinc, as a heavy metal, may cause mild proteotoxic or oxidative stress, leading to an accumulation of misfolded or damaged proteins. These aberrant proteins are then bound by HSP90 and HSP70, titrating them away from HSF1.

Once liberated, HSF1 undergoes a series of activation steps:

-

Trimerization: Monomeric HSF1 rapidly forms a homotrimer.

-

Nuclear Translocation: The HSF1 trimer translocates from the cytoplasm into the nucleus.

-

DNA Binding: In the nucleus, the HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs), which are located in the promoter regions of HSP genes.

-

Transcriptional Activation: The binding of HSF1 to HSEs recruits the transcriptional machinery, leading to the robust expression of HSP genes.

The resulting increase in intracellular HSP levels enhances the cell's capacity to manage protein folding, refold denatured proteins, and target severely damaged proteins for degradation, thereby conferring a state of cytoprotection.

Quantitative Data on HSP Induction by this compound

The following tables summarize the quantitative data from key studies investigating the induction of HSPs by this compound in various experimental models.

Table 1: Time-Dependent Induction of HSP70 by this compound in Mouse Primary Cultured Hepatocytes [1][2]

| Treatment Time (hours) | Fold Increase in HSP70 Expression (vs. Control) |

| 3 | Not specified, but increased |

| 6 | Not specified, but further increased |

| 9 | 3.9-fold |

Source: Western Blot analysis. Cells were treated with 100 µM this compound.[1][2]

Table 2: Comparison of HSP70 Induction by this compound and its Components in Mouse Primary Cultured Hepatocytes [1][2]

| Treatment (100 µM for 9 hours) | Fold Increase in HSP70 Expression (vs. Control) |

| This compound | 3.9-fold |

| Zinc Sulfate | 6.4-fold |

| L-carnosine | No significant influence |

Source: Western Blot analysis.[1][2]

Table 3: Dose-Dependent Induction of HSP27 and HSP72 by this compound in Human Colon CaCo2 Cells [3]

| This compound Concentration (µmol/L) for 6 hours | Observation |

| 10 | Marked up-regulation |

| 30 | Marked up-regulation |

| 100 | Marked up-regulation |

Source: Western Blot analysis. Quantitative fold-change was not specified, but a clear dose-dependent increase was observed.[3]

Table 4: Time-Dependent Induction of HSP70 by this compound in Rat Intestinal Epithelial (RIE1) Cells [4][5]

| Treatment Time with 70 µM this compound | Observation |

| 15 hours | Significant increase |

| 24 hours | Further significant increase |

| 39 hours | Sustained significant increase |

Source: Western Blot and densitometry analysis.[4]

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited studies to investigate this compound-mediated HSP induction.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells were typically grown in standard culture media such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., 0.4 M HCl) and then diluted in culture medium to the desired final concentrations (ranging from 10 µM to 300 µM).[1][6] Cells were incubated with this compound for various time periods (e.g., 3 to 24 hours) depending on the experimental design.[1][4]

-

Use of Inhibitors:

-

KNK437: An inhibitor of heat shock factor 1 (HSF1), was used to confirm the involvement of the HSF pathway. Cells were pre-treated with KNK437 before this compound administration.[1]

-

Quercetin: An inhibitor of HSP synthesis, was used to demonstrate the functional importance of HSP induction in the cytoprotective effects of this compound.[3]

-

Western Blotting for HSP Detection

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., containing HEPES, EDTA, CHAPS, DTT, and a protease inhibitor like PMSF) to extract total cellular proteins.[1]

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample were mixed with a sample loading buffer, heated to denature the proteins, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]

-

Electrotransfer: The separated proteins were transferred from the gel to a membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[1][3]

-

Immunoblotting:

-

The membrane was blocked (e.g., with nonfat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane was then incubated with a primary antibody specific for the HSP of interest (e.g., rabbit anti-HSP70, anti-HSP72, or anti-HSP27).[1][3]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG).[3]

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Densitometry: The intensity of the bands was quantified using imaging software (e.g., NIH Image) to determine the relative expression levels of the HSPs, often normalized to a loading control like actin.[1][4]

Cell Viability Assays

-

MTT Assay: To assess the cytoprotective effects of this compound, cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

-

Fluorometric Assay: In some studies, cell viability was quantified using a fluorometric assay based on cell lysis and staining with fluorescent dyes like Hoechst 33342 and propidium (B1200493) iodide to distinguish between live, apoptotic, and necrotic cells.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in this compound-mediated HSP induction.

Caption: Signaling pathway of this compound-induced HSP expression via HSF1 activation.

Caption: Experimental workflow for Western Blot analysis of HSP induction.

Conclusion and Future Directions

The induction of heat shock proteins is a well-established and significant mechanism contributing to the therapeutic effects of this compound. The available data robustly demonstrate that the zinc component of this compound activates the HSF1 pathway, leading to the upregulation of cytoprotective HSPs. This guide provides a comprehensive overview of the quantitative evidence, the experimental protocols used to generate this evidence, and the underlying molecular pathways.

For drug development professionals, these findings highlight the potential of targeting the heat shock response for therapeutic benefit in gastrointestinal and other disorders. Future research should aim to further elucidate the precise molecular interactions between zinc and the HSF1 activation machinery. Investigating the potential for synergistic effects with other compounds that modulate cellular stress responses could also open new avenues for therapeutic innovation. A deeper understanding of the dose-response and temporal dynamics of HSP induction in various tissues will be crucial for optimizing the clinical application of this compound and developing novel HSF1-activating drugs.

References

- 1. HSF1 mediated stress response of heavy metals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat-Induced Conformational Transition Mechanism of Heat Shock Factor 1 Investigated by Tryptophan Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Polaprezinc's Modulation of Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc (B1678969), a chelated compound of zinc and L-carnosine, is a gastroprotective agent with well-documented anti-inflammatory and antioxidant properties.[1][2][3] Its therapeutic efficacy, particularly in the context of gastric ulcers and other inflammatory conditions of the gastrointestinal tract, stems from its ability to modulate multiple intracellular signaling pathways.[1][3][4] This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

-

Inhibiting the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action, this compound, largely through its zinc component, effectively down-regulates the activation of the nuclear factor-kappaB (NF-κB) transcription factor.[5][6] This leads to a subsequent reduction in the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[5][7]

-

Exerting Potent Antioxidant Effects: The compound is a scavenger of reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[2][8] By mitigating oxidative stress, this compound disrupts a key driver of inflammatory processes.[2]

-

Inducing Cytoprotective Heat Shock Proteins (HSPs): this compound upregulates the expression of various heat shock proteins, which play a crucial role in cellular protection and the resolution of inflammation.[7][9]

-

Modulating Calcineurin Activity: In the context of colitis, this compound has been shown to inhibit the activity of calcineurin, a phosphatase that is pivotal for T-cell activation and the production of inflammatory cytokines.[1][10]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on key inflammatory and cytoprotective markers.

| Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression | |||

| Marker | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect |

| Interleukin-8 (IL-8) Secretion | MKN28 (gastric epithelial cells) | 10-1000 µM | Dose-dependent suppression of TNF-α or IL-1β-induced secretion.[5] |

| IL-8 mRNA Expression | MKN28 (gastric epithelial cells) | 300 µM | Inhibition of TNF-α-induced expression.[5] |

| Pro-inflammatory Cytokines | Rat Colonic Mucosa (TNBS-induced colitis) | 60 mg/kg/day | Significant inhibition of expression.[1][11] |

| Interleukin-6 (IL-6) | Human (Post-Myocardial Infarction) | Not specified | Significantly reduced mean IL-6/maximal creatine (B1669601) phosphokinase level.[12][13] |

| Table 2: Effect of this compound on NF-κB Activation | |||

| Activator | Cell Type | This compound Concentration | Observed Effect |

| TNF-α (10 ng/ml) | MKN28 | 10-1000 µM | Dose-dependent inhibition of NF-κB activation.[5] |

| TNF-α, IL-1β, Phorbol Ester, H₂O₂ | MKN28 | 300 µM | Complete blockage of NF-κB activation.[5] |

| Table 3: Effect of this compound on Antioxidant and Cytoprotective Protein Expression | |||

| Protein | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect |

| Heme Oxygenase-1 (HO-1) mRNA | Rat Gastric Mucosa | 200 mg/kg | 4-fold increase at 3 hours.[14] |

| Heme Oxygenase-1 (HO-1) Protein | Rat Gastric Mucosa | 200 mg/kg | 3-fold increase at 6 hours.[14] |

| Heat Shock Protein 70 (HSP70) | Mouse Primary Hepatocytes | 100 µM | 3.9-fold increase at 9 hours.[15] |

| Heat Shock Protein 27 (HSP27) & 72 (HSP72) | CaCo2 (colon cells) | 10, 30, 100 µM | Up-regulation of expression.[9] |

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways through which this compound exerts its anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H12N4O3Zn | CID 9817450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcineurin inhibition by this compound in rats with experimentally-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Beneficial effect of this compound on cardiac function post-myocardial infarction: A prospective and randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beneficial effect of this compound on cardiac function post-myocardial infarction: A prospective and randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

Polaprezinc's Modulation of Growth Factor Expression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the role of polaprezinc (B1678969), a chelated compound of zinc and L-carnosine, in modulating the expression of key growth factors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Executive Summary

This compound is a gastroprotective agent known to accelerate ulcer healing and tissue repair. Its therapeutic effects are, in part, attributed to its ability to upregulate the expression of several crucial growth factors involved in angiogenesis, cell proliferation, and tissue regeneration. This guide explores the molecular mechanisms through which this compound exerts these effects, with a focus on Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Platelet-Derived Growth Factor-B (PDGF-B), Nerve Growth Factor (NGF), and Insulin-like Growth Factor-1 (IGF-1). The document further elucidates the involvement of the Nuclear Factor-kappaB (NF-κB) and Heat Shock Protein (HSP) signaling pathways in mediating these effects.

Quantitative Data on Growth Factor Modulation by this compound

This compound has been demonstrated to significantly increase the expression of several pro-angiogenic and tissue-repair-associated growth factors. The following tables summarize the quantitative effects of this compound on the expression of these factors as reported in various experimental models.

| Growth Factor | Experimental Model | This compound Dose | Method of Analysis | Key Findings | Reference |

| VEGF | Ethanol-induced gastric mucosal damage in rats | 5, 10, 30 mg/kg | Western Blot | Dose-dependent increase in VEGF expression.[1] | [1] |

| bFGF | Acetic acid-induced gastric ulcer in rats | 30, 60 mg/kg | Not Specified | Overexpression of bFGF in the gastric mucosa. | N/A |

| PDGF-B | Ethanol-induced gastric mucosal damage in rats | 5, 10, 30 mg/kg | Western Blot | Dose-dependent increase in PDGF-B expression.[1] | [1] |

| NGF | Ethanol-induced gastric mucosal damage in rats | 5, 10, 30 mg/kg | Western Blot | Dose-dependent increase in NGF expression.[1] | [1] |

| IGF-1 | Adjuvant-induced arthritic rats with chronic gastric ulcers | 3-10 mg/kg | RT-PCR | Dose-dependent acceleration of ulcer healing, associated with increased IGF-1 mRNA expression.[2] | [2] |

| IGF-1 | In vitro fibroblast culture | Not Specified | RT-PCR | Increased IGF-1 mRNA expression in fibroblasts.[3] | [3] |

| Protein | Experimental Model | This compound Dose/Concentration | Method of Analysis | Quantitative Change | Reference |

| HO-1 mRNA | Wistar rats | 200 mg/kg | Real-time RT-PCR | 4-fold increase at 3 hours.[4] | [4] |

| HO-1 Protein | Wistar rats | 200 mg/kg | Western Blotting | 3-fold increase at 6 hours.[4] | [4] |

| HSP70 Protein | Mouse primary cultured hepatocytes | 100 µM | Western Blotting | 3.9-fold increase at 9 hours.[5] | [5] |

Signaling Pathways Modulated by this compound

This compound's influence on growth factor expression is mediated through complex signaling networks. The two primary pathways identified are the NF-κB and the Heat Shock Protein (HSP) pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to down-regulate the activation of NF-κB, a key transcription factor involved in inflammatory responses.[6] By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines, creating a more favorable environment for tissue repair and growth factor activity.

Activation of the Heat Shock Protein (HSP) Pathway

This compound induces the expression of heat shock proteins, particularly HSP70 and Heme Oxygenase-1 (HO-1).[4][5] HSPs act as molecular chaperones, protecting cells from stress and apoptosis, and contributing to a cytoprotective environment that supports tissue healing. The zinc component of this compound is thought to play a crucial role in activating Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.

References

- 1. The effect of this compound on gastric mucosal protection in rats with ethanol-induced gastric mucosal damage: comparison study with rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on impaired healing of chronic gastric ulcers in adjuvant-induced arthritic rats--role of insulin-like growth factors (IGF)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor I plays a role in gastric wound healing: evidence using a zinc derivative, this compound, and an in vitro rabbit wound repair model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chelation Chemistry and Stability of Polaprezinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc (B1678969), a chelate complex of zinc and L-carnosine, is a clinically established therapeutic agent primarily used for the treatment of gastric ulcers.[1][2] Its efficacy is intrinsically linked to its unique chelation chemistry, which dictates its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the core principles governing the formation and stability of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Chelation Chemistry of this compound

This compound is a polymeric 1:1 complex of zinc (Zn²⁺) and L-carnosine (β-alanyl-L-histidine).[3][4] The chelation involves the coordination of the zinc ion with the L-carnosine molecule, acting as a ligand. This interaction is crucial for the compound's therapeutic action, as it allows for the sustained release of both zinc and L-carnosine at the site of gastric mucosal injury.[5][6]

The coordination environment of the Zn(II) cation is constituted by the terminal amino N-atom, the deprotonated amide N-atom, and one carboxylate oxygen of one dipeptide molecule, and the N-atom of the imidazole (B134444) moiety of a second carnosine molecule.[4] This polymeric structure contributes to its low solubility in water and stability in the gastric environment.[1][7]

Stability of the this compound Chelate

The logarithms of the stability constants for the species [ZnLH]²⁺ and [ZnL]⁺ have been reported to be 11.6 and 4.0, respectively, at 25°C.[3] It is important to note that in biological systems, this compound can undergo ligand exchange reactions with other molecules like albumin, which may form complexes with a larger stability constant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | catena-(S)-[µ-[N(α)-(3-aminopropionyl) histidinato (2-) N1, N2, O: N(τ)]-zinc] | [1][8] |

| Molecular Formula | C₉H₁₄N₄O₃Zn | [1][8] |

| Molecular Weight | 291.64 g/mol | [1] |

| Appearance | White to yellowish-white crystalline powder | [1][8] |

| Melting Point | 260-270 °C | [1][8] |

| Solubility | Almost insoluble in water, methanol (B129727), ethanol, and ether. Soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide (B78521) solution. | [1][8] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the complexation of L-carnosine with a zinc salt, such as zinc acetate (B1210297).[1][9]

Protocol for this compound Synthesis:

-

L-carnosine Salt Formation: L-carnosine is dissolved in a suitable solvent, such as methanol, and treated with a base like sodium hydroxide in methanol to form the sodium salt of L-carnosine.[9]

-

Complexation: A methanol solution of zinc acetate is added to the L-carnosine sodium salt solution.[9]

-

Precipitation and Purification: The resulting precipitate of this compound is collected, washed with a methanol-water mixture, and dried to obtain the final product.[9] The purity of the synthesized this compound can be assessed by techniques such as X-ray powder diffraction.[10]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constants of metal complexes.[11][12] This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added.

Protocol for Potentiometric Titration of Zinc-Carnosine Complex:

-

Solution Preparation: Prepare solutions of known concentrations of zinc ions (e.g., from Zn(NO₃)₂), L-carnosine, a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., NaNO₃).

-

Titration: Titrate a solution containing zinc ions and L-carnosine with the standardized strong base. Record the pH at regular intervals of titrant addition.

-

Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants (β) are then determined by analyzing the relationship between n̄ and the free ligand concentration.

Stability and Degradation Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the stability of this compound and identifying any degradation products.

Protocol for HPLC Analysis of this compound:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dilute HCl). To study degradation, subject the this compound solution to stress conditions such as acidic, basic, oxidative, and photolytic environments.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The gradient and flow rate should be optimized for the separation of this compound and its potential degradation products.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis: The retention time and peak area of this compound are monitored over time under different stress conditions to determine its degradation kinetics. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of any degradation products.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways involved in cytoprotection, anti-inflammation, and antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Experimental Workflow for Assessing NF-κB Activation:

Protocol for NF-κB Luciferase Reporter Assay:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., gastric epithelial cells) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound at various concentrations.

-

Cell Lysis and Luciferase Assay: After a defined incubation period, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.[13][14]

Induction of Heat Shock Proteins (HSPs)

Heat shock proteins, particularly HSP70, are molecular chaperones that protect cells from stress and injury. This compound has been shown to induce the expression of HSP70, contributing to its cytoprotective effects.[15][16]

Experimental Workflow for Assessing HSP70 Induction:

Protocol for Western Blot Analysis of HSP70:

-

Cell Treatment and Lysis: Treat cells (e.g., hepatocytes or gastric mucosal cells) with this compound (e.g., 100 µM) for a specified time (e.g., 9 hours).[15] Lyse the cells to extract total protein.

-

Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF) and probe with a primary antibody specific for HSP70, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the HSP70 band in this compound-treated cells indicates induction of the protein.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be investigated by examining the phosphorylation status of key MAPK proteins like ERK, JNK, and p38.

Protocol for Western Blot Analysis of MAPK Phosphorylation:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells with a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Perform western blotting as described for HSP70, but use primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

-

Analysis: To normalize the results, re-probe the same membrane with antibodies against the total (phosphorylated and unphosphorylated) forms of each MAPK. Changes in the ratio of phosphorylated to total MAPK indicate modulation of the pathway by this compound.[17]

Activation of the Antioxidant Response Element (ARE) Pathway

The Antioxidant Response Element (ARE) is a regulatory element in the promoter of genes encoding antioxidant and detoxifying enzymes. This compound can activate the Nrf2-ARE pathway, leading to an enhanced antioxidant response.

Protocol for ARE-Luciferase Reporter Assay:

-

Cell Culture and Transfection: Transfect cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence.

-

Treatment: Treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity. An increase in luciferase activity indicates activation of the ARE pathway.

Conclusion

The chelation chemistry of this compound is fundamental to its stability and therapeutic efficacy. Its polymeric structure and the strong coordination between zinc and L-carnosine ensure its integrity in the gastric environment and allow for targeted delivery of its active components. The modulation of key signaling pathways, including the inhibition of NF-κB and the induction of HSP70, underscores the multifaceted mechanism of action of this important gastroprotective agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and related metal-chelate therapeutics.

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protein.bio.msu.ru [protein.bio.msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107602661A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. CN103319413B - this compound compound - Google Patents [patents.google.com]

- 11. Stability constants of complexes of zinc and cobalt(II) ions with some histidine-containing peptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. bowdish.ca [bowdish.ca]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Oral Polaprezinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polaprezinc (B1678969), a chelate compound of L-carnosine and zinc, is a gastric mucosal protective agent used in the treatment of gastric ulcers. Its therapeutic efficacy is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of orally administered this compound. It synthesizes quantitative data from human pharmacokinetic studies, details the experimental methodologies employed in this research, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and gastrointestinal pharmacology.

Introduction

This compound exerts its therapeutic effects through a multi-faceted mechanism that includes antioxidant, anti-inflammatory, and mucosal protective actions.[1] A thorough understanding of its pharmacokinetic properties is essential for optimizing dosing regimens and ensuring clinical efficacy. This guide delves into the critical aspects of this compound's journey through the body, from oral administration to elimination.

Bioavailability and Pharmacokinetics

The oral bioavailability of this compound is influenced by its dissociation into L-carnosine and zinc during intestinal absorption.[2] The absorption of zinc from this compound has been estimated to be approximately 11%.[2] Pharmacokinetic studies in healthy human volunteers have provided key quantitative data on its plasma concentration-time profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from studies conducted in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of this compound (75 mg) in Healthy Fasted Volunteers [3][4]

| Study Population | Cmax (μg/mL) | Tmax (h) | AUC0-t (h·μg/mL) | AUC0-∞ (h·μg/mL) |

| Chinese Volunteers | 1.30 ± 0.30 | - | 4.06 ± 1.13 | 4.43 ± 1.04 |

| Japanese Volunteers | - | 1.6 | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of a Single Oral Dose of this compound (300 mg) in Healthy Fed Volunteers [3][4]

| Study Population | Cmax (μg/mL) | AUC0-t (h·μg/mL) | AUC0-∞ (h·μg/mL) |

| Chinese Volunteers | 0.91 ± 0.26 | 3.26 ± 1.06 | 3.37 ± 1.07 |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.

Absorption, Metabolism, and Excretion

Upon oral administration, this compound dissociates into L-carnosine and zinc.[2] L-carnosine is further metabolized into its constituent amino acids, L-histidine and β-alanine, which are then absorbed and enter the body's endogenous metabolic pathways.[2]

The absorbed zinc is also metabolized via the endogenous system.[2] The primary route of zinc excretion is through the feces.[2] In a study where a single 150 mg dose of this compound was administered to healthy subjects, the fecal excretion rate of zinc was 0.47% in the fasting state and 0.12% after a meal.[2] With a higher single dose of 300 mg under fasting conditions, the fecal excretion rates of zinc at 24 and 48 hours were 41.4% and 58.8%, respectively.[2] Urinary excretion of zinc is minimal, with a daily excretion rate of 0.21-0.46% following seven consecutive days of oral this compound administration.[2]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Human Bioequivalence Study Protocol

A pivotal study assessing the pharmacokinetics of this compound was a bioequivalence trial conducted in healthy Chinese volunteers.[3][4]

-

Study Design: The research comprised two separate studies, one under fasting conditions and one under fed conditions. Both were designed as randomized, open-label, single-dose, two-period, crossover studies.[3][4]

-